5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-13(3-2-5-17-10)14(21)20-6-4-12(9-20)22-15-18-7-11(16)8-19-15/h2-3,5,7-8,12H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNILGNZDPEALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine and pyridine rings through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
The compound exhibits several biological activities that are relevant for medicinal applications:
1. Antibacterial Activity:
Research indicates that derivatives of pyrimidine compounds, including this one, show significant antibacterial properties. Studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or enzyme activity, making it a potential candidate for developing new antibiotics.
2. Anti-inflammatory Properties:
Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play critical roles in the inflammatory response. In vivo studies suggest that this compound can effectively reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases such as arthritis and other inflammatory conditions .
3. Anticancer Potential:
The anticancer properties of pyrimidine derivatives are well-documented. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer lines. The presence of the pyrimidine ring enhances its cytotoxicity, making it a promising lead in cancer therapy research .
4. Enzyme Inhibition:
In addition to antibacterial and anti-inflammatory activities, this compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease. Its ability to cross the blood-brain barrier may enhance its therapeutic efficacy in neurological disorders .
Case Studies and Research Findings
Antibacterial Screening:
A study evaluating the antibacterial efficacy of synthesized pyrimidine derivatives revealed that modifications to the structure could enhance activity against specific pathogens. The results suggested a direct correlation between structural features and antibacterial potency.
Anti-inflammatory Evaluation:
In vivo experiments demonstrated that certain derivatives significantly reduced edema in animal models compared to standard anti-inflammatory drugs. The IC50 values were lower than those of established treatments, indicating superior efficacy .
Cytotoxicity Assays:
Cytotoxicity assays performed on various cancer cell lines showed that selected derivatives caused substantial growth inhibition, with some exhibiting IC50 values in the low micromolar range. These findings highlight the potential of these compounds as lead candidates for further development in oncology .
Mechanism of Action
The mechanism of action of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations and Functional Groups
The compound’s closest analogs differ in substituents, heterocyclic cores, and functional groups, as highlighted below:
Table 1: Structural Comparison of Selected Compounds
Biological Activity
5-Chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₉H₁₈ClN₄O₂
- Molecular Weight : 334.4 g/mol
- CAS Number : 2097916-70-4
Anticancer Activity
Research indicates that derivatives of pyrimidines, including compounds similar to 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine, exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A notable study evaluated the cytotoxic effects of pyrimidine derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that compounds with chlorine substituents exhibited enhanced cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration in clinical settings .
The biological activity of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine may be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit key kinases involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways, leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest : Pyrimidines often cause cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating.
Table: Summary of Biological Activities
Case Studies
- Combination Therapy in Breast Cancer : A study published in Cancer Letters explored the effects of combining 5-chloro derivatives with standard chemotherapeutics like doxorubicin. The findings highlighted a significant reduction in cell viability in treated groups compared to controls, suggesting that the compound enhances the efficacy of existing treatments .
- In Vivo Studies : Animal models treated with similar pyrimidine derivatives showed promising results in tumor reduction and improved survival rates. These studies underscore the potential for clinical applications and further investigation into dosage optimization and side effect profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
